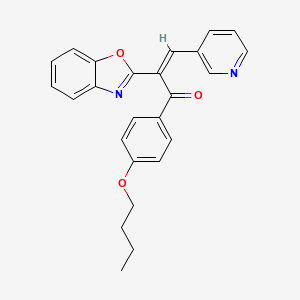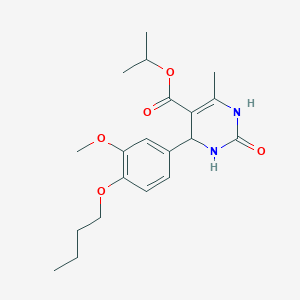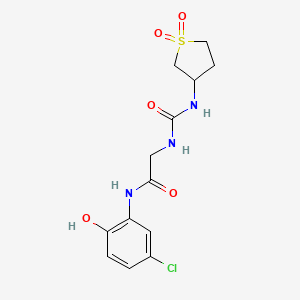![molecular formula C22H22O4S B12162431 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B12162431.png)
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one: , often referred to as DMF , is a synthetic organic compound. Its complex structure combines aromatic rings, ether groups, and a furan moiety. Let’s break it down:
3,4-Dimethoxyphenyl: This part contributes aromaticity and electron density due to the methoxy groups.
Furan-2-yl: The furan ring introduces heterocyclic character.
(4-methylphenyl)sulfanyl: The sulfur atom adds reactivity and potential binding sites.
Preparation Methods
Synthesis Routes:
Electrophilic Aromatic Substitution (EAS):
Industrial Production:
Chemical Reactions Analysis
Oxidation: DMF can be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: DMF undergoes nucleophilic substitution reactions.
Common Reagents: AlCl₃, H₂SO₄, NaBH₄, and more.
Major Products: Sulfone/sulfoxide derivatives, alcohols, and substituted DMF variants.
Scientific Research Applications
Medicine: DMF exhibits anti-inflammatory properties and is used in treating psoriasis (trade nameFumarate).
Chemistry: It serves as a building block for drug development.
Industry: DMF is a solvent for resins, polymers, and dyes.
Mechanism of Action
Psoriasis Treatment: DMF activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to antioxidant and anti-inflammatory effects.
Other Targets: DMF modulates various cellular pathways, including Keap1-Nrf2, NF-κB, and PPARγ.
Comparison with Similar Compounds
Similar Compounds: Curcumin, resveratrol, and other polyphenols.
Uniqueness: DMF’s combination of furan, phenyl, and sulfanyl groups sets it apart.
Properties
Molecular Formula |
C22H22O4S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C22H22O4S/c1-15-6-9-17(10-7-15)27-22(14-18(23)19-5-4-12-26-19)16-8-11-20(24-2)21(13-16)25-3/h4-13,22H,14H2,1-3H3 |
InChI Key |
VWSCPVRFBROROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162354.png)

![N-[(E)-(2-methylphenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B12162376.png)
![2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12162382.png)

![N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide](/img/structure/B12162398.png)
![5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12162408.png)
![(3Z)-3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12162416.png)

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12162434.png)
![5,5-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12162438.png)
![1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B12162440.png)
![ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12162446.png)
